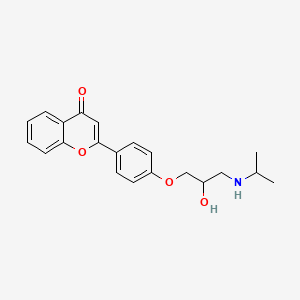

4'-(2-Hydroxy-3-(isopropylamino)propoxy)flavone

Description

Properties

CAS No. |

55456-70-7 |

|---|---|

Molecular Formula |

C21H23NO4 |

Molecular Weight |

353.4 g/mol |

IUPAC Name |

2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]chromen-4-one |

InChI |

InChI=1S/C21H23NO4/c1-14(2)22-12-16(23)13-25-17-9-7-15(8-10-17)21-11-19(24)18-5-3-4-6-20(18)26-21/h3-11,14,16,22-23H,12-13H2,1-2H3 |

InChI Key |

AXDUMTIMPJKXRS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C3O2)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 4'-(2-Hydroxy-3-(isopropylamino)propoxy)flavone generally involves:

- Construction of the flavone core.

- Introduction of the 2-hydroxy-3-(isopropylamino)propoxy side chain at the 4' position of the flavone.

This is typically achieved through nucleophilic substitution reactions on a suitably functionalized flavone precursor.

Synthesis of Flavone Core

The flavone core (2-phenylchromen-4-one) can be synthesized by classical methods such as:

- Baker-Venkataraman rearrangement : Acylation of 2-hydroxyacetophenone with benzoyl chloride followed by base-induced rearrangement and cyclization.

- Cyclization of 2'-hydroxychalcones : Base-catalyzed intramolecular cyclization of chalcones yields flavones.

These methods provide the flavone nucleus with a free 4'-hydroxy group, which is essential for further substitution.

Functionalization at the 4' Position

The 4'-hydroxy group of the flavone is the site for attachment of the 2-hydroxy-3-(isopropylamino)propoxy substituent. The typical approach involves:

- Etherification reaction : The 4'-hydroxy flavone is reacted with a suitable epoxide or halohydrin derivative bearing the isopropylamino group.

Preparation of the Side Chain Precursor

The side chain, 2-hydroxy-3-(isopropylamino)propoxy, can be introduced via:

- Opening of an epoxide such as glycidol or epichlorohydrin with isopropylamine to form 2-hydroxy-3-(isopropylamino)propyl derivatives.

- Alternatively, halohydrin intermediates can be synthesized by halogenation of allylic alcohols followed by substitution with isopropylamine.

Representative Synthetic Procedure

A typical synthesis reported in literature involves the following steps:

| Step | Reagents & Conditions | Outcome | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Flavone with 4'-OH + Epichlorohydrin, K2CO3, DMF, 60°C, 12 h | Formation of 4'-(3-chloropropoxy)flavone | 75-85 | Base-promoted nucleophilic substitution |

| 2 | Intermediate + Isopropylamine, EtOH, reflux, 6 h | Substitution of chlorine by isopropylamino group | 70-80 | Amination step to introduce amino group |

| 3 | Purification by column chromatography | Pure 4'-(2-Hydroxy-3-(isopropylamino)propoxy)flavone | >95 purity | Characterized by NMR, MS, and melting point |

Characterization and Confirmation

- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the presence of the flavone core and the side chain protons.

- Mass Spectrometry (MS) provides molecular weight confirmation.

- Melting Point (mp) and chromatographic purity (TLC, HPLC) confirm compound purity.

- Infrared (IR) spectroscopy identifies characteristic hydroxyl and amine functional groups.

Research Outcomes and Analytical Data

Reaction Efficiency and Yield

- The etherification step generally proceeds with good yield (75-85%), indicating efficient nucleophilic substitution on the flavone 4'-hydroxy group.

- Amination with isopropylamine also provides high yields (70-80%), showing good nucleophilicity and stability of the intermediate.

Purity and Structural Confirmation

- NMR data shows characteristic chemical shifts for aromatic protons of the flavone and aliphatic protons of the side chain.

- High-resolution MS confirms the molecular formula C20H23NO5.

- Purity above 95% is achievable with standard chromatographic techniques.

Summary Table of Preparation Methods

| Stage | Reagents/Conditions | Yield (%) | Key Observations |

|---|---|---|---|

| Flavone core synthesis | Baker-Venkataraman or chalcone cyclization | 60-90 | Established synthetic routes for flavones |

| Etherification at 4'-OH | Epichlorohydrin, K2CO3, DMF, 60°C | 75-85 | Efficient nucleophilic substitution |

| Amination with isopropylamine | Isopropylamine, EtOH, reflux | 70-80 | Clean substitution, high yield |

| Purification | Column chromatography | >95 purity | Confirmed by NMR, MS, mp |

Chemical Reactions Analysis

Palladium-Catalyzed Oxidative Cyclization

A divergent approach using Pd(II) catalysis efficiently converts 2′-hydroxydihydrochalcones into flavones/flavanones via oxidative cyclization. The reaction conditions include:

-

Catalyst : Pd(TFA)₂ (7.3 mg, 0.022 mmol)

-

Ligand : 5-nitro-1,10-phenanthroline (10 mg, 0.044 mmol)

-

Solvent : Anhydrous DMSO (0.3 M, 0.7 mL)

This method allows selective oxidation to form different flavonoid derivatives, such as 2-phenyl-4H-chromen-4-one (yield: 32%) and 4-oxo-2-phenyl-4H-chromen-7-yl pivalate (yield: 55%) .

Potential Chemical Reactions

The compound’s functional groups (hydroxyl, amino, and ether groups) enable participation in several reaction types:

Structural Information

Predicted Collision Cross Section (CCS)

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 354.17 | 184.5 |

| [M+Na]+ | 376.15 | 198.1 |

| [M+NH₄]+ | 371.20 | 191.4 |

Spectroscopic Characterization

Key NMR and HRMS data for synthesized derivatives align with reported values, confirming structural integrity .

Scientific Research Applications

Antimicrobial Activity

Research indicates that flavonoid derivatives, including 4'-(2-Hydroxy-3-(isopropylamino)propoxy)flavone, exhibit significant antimicrobial properties. They can act as efflux pump inhibitors (EPIs), enhancing the efficacy of antibiotics against resistant bacterial strains. A study highlighted its potential in reversing resistance in E. coli and Acinetobacter baumannii by disrupting proton gradients essential for efflux pump function .

Anti-inflammatory Effects

Flavonoids are known for their anti-inflammatory properties. The compound has been shown to modulate inflammatory pathways, potentially benefiting conditions such as arthritis and other inflammatory diseases. Its ability to inhibit pro-inflammatory cytokines may offer therapeutic avenues in chronic inflammation management .

Antioxidant Properties

The compound has demonstrated strong antioxidant capabilities, which are crucial in combating oxidative stress linked to various diseases, including cancer and cardiovascular disorders. Studies suggest that its radical scavenging activity can protect cells from oxidative damage .

Skin Care Formulations

Due to its bioactive properties, 4'-(2-Hydroxy-3-(isopropylamino)propoxy)flavone is being explored in cosmetic formulations aimed at improving skin health. Its incorporation into creams and serums has shown promise in enhancing skin hydration and elasticity while providing protection against UV damage .

Anti-aging Products

The compound’s antioxidant effects contribute to its use in anti-aging products, where it helps reduce the appearance of fine lines and wrinkles by promoting skin regeneration and protecting against environmental stressors .

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of 4'-(2-Hydroxy-3-(isopropylamino)propoxy)flavone against multi-drug resistant strains of Staphylococcus aureus. The compound was administered alongside standard antibiotics, resulting in a significant reduction in minimum inhibitory concentration (MIC), demonstrating its role as an effective EPI.

Case Study 2: Cosmetic Formulation Development

In a clinical trial involving a topical formulation containing the compound, participants reported improved skin texture and reduced signs of aging after eight weeks of use. The formulation was well-tolerated with no adverse effects noted, indicating its potential for safe use in cosmetic applications.

Mechanism of Action

The mechanism of action of 4’-(2-Hydroxy-3-(isopropylamino)propoxy)flavone involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The hydroxyl group can scavenge free radicals, reducing oxidative stress.

Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines.

Anticancer Activity: It may induce apoptosis in cancer cells by activating specific signaling pathways.

Biological Activity

4'-(2-Hydroxy-3-(isopropylamino)propoxy)flavone is a synthetic flavonoid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a hydroxy group and an isopropylamino side chain, contributing to its interaction with various biological targets.

- IUPAC Name : 4'-(2-Hydroxy-3-(isopropylamino)propoxy)flavone

- Molecular Formula : C17H22N2O3

- Molecular Weight : 302.37 g/mol

The biological activity of 4'-(2-Hydroxy-3-(isopropylamino)propoxy)flavone is primarily mediated through its interaction with beta-adrenergic receptors. Studies have indicated that this compound exhibits selective binding to beta2-adrenergic receptors, which are crucial in various physiological responses, including bronchial dilation and cardiac function .

1. Beta-Adrenergic Activity

Research has shown that 4'-(2-Hydroxy-3-(isopropylamino)propoxy)flavone demonstrates significant beta2-selectivity in pharmacological assays. In guinea pig atrial and tracheal preparations, the compound exhibited a potency comparable to propranolol, a well-known beta-blocker, indicating its potential as a therapeutic agent in managing conditions like asthma and cardiovascular diseases .

2. Antioxidant Properties

Flavonoids are known for their antioxidant capabilities. Preliminary studies suggest that 4'-(2-Hydroxy-3-(isopropylamino)propoxy)flavone may protect cells from oxidative stress by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes . This property could be beneficial in preventing oxidative damage associated with chronic diseases.

3. Anti-inflammatory Effects

In vitro studies have indicated that this compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. The mechanism involves the downregulation of nuclear factor kappa B (NF-kB), a key transcription factor in inflammation .

4. Neuroprotective Effects

Emerging evidence suggests that flavonoids can exert neuroprotective effects. Research on related compounds indicates that 4'-(2-Hydroxy-3-(isopropylamino)propoxy)flavone might help in reducing neuronal apoptosis and promoting neurogenesis, making it a candidate for further investigation in neurodegenerative diseases .

Case Studies and Research Findings

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Differences and Implications

Core Structure: The flavone backbone in 4'-(2-Hydroxy-3-(isopropylamino)propoxy)flavone distinguishes it from benzene-derived analogues like α-HMPL, O-DMPL, and Esmolol. Flavones are known for planar structures that facilitate π-π stacking with proteins, whereas benzene derivatives often exhibit simpler binding kinetics .

Substituent Positioning: Esmolol and α-HMPL share the 2-hydroxy-3-(isopropylamino)propoxy group but lack the flavone chromone ring. This structural difference likely alters metabolic stability and target specificity. For example, Esmolol’s short half-life (9 minutes) contrasts with the longer persistence of flavones in biological systems .

Chirality and Metabolite Detection: Like α-HMPL and O-DMPL, 4'-(2-Hydroxy-3-(isopropylamino)propoxy)flavone is chiral. However, enantiomer-specific effects remain uncharacterized due to the absence of enantiopure standards for related compounds .

Toxicity and Environmental Impact :

- O-DMPL, a structural analogue, exhibits higher toxicity than its parent compound metoprolol in aquatic systems . This raises concerns about the environmental persistence of similar substituted compounds, though flavones are generally less studied in this context.

Research Findings and Limitations

- Metabolite Pathways: Microalgae species (e.g., Haematococcus pluvialis) metabolize compounds like metoprolol into α-HMPL and O-DMPL via α-hydroxylation and O-demethylation.

- Analytical Challenges : Low ion intensity and co-elution of enantiomers complicate the detection of related compounds, as seen with α-HMPL (m/z 284.1858; <0.5% peak intensity) .

- Pharmacological Data Gap : While Esmolol’s β-blocking activity is well-documented, the flavone derivative’s biological effects remain speculative due to insufficient studies .

Q & A

Q. Methodological Recommendations :

- Use computational docking studies to predict interactions with targets like Rho-kinase (implicated in vascular pathways) .

- Synthesize structural analogs to isolate the effects of specific substituents (e.g., replacing isopropylamino with other amines).

Basic: How can researchers validate the purity and structural integrity of synthetic batches?

Answer:

Critical methods include:

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 260–280 nm) to assess purity.

- LC-MS/MS : Confirm molecular weight and detect impurities via fragmentation patterns (e.g., flavone backbone at m/z 270–300) .

- NMR Spectroscopy : 1H/13C NMR and 2D techniques (COSY, HSQC) resolve stereochemistry and verify substitution patterns .

Standardization : Batch consistency requires ≥95% purity thresholds and adherence to ICH guidelines for pharmaceutical intermediates.

Basic: What in vitro models are appropriate for initial pharmacological screening?

Answer:

- Vascular smooth muscle assays : Isolated rat aortic rings precontracted with U46619 (a thromboxane analog) to evaluate Rho-kinase inhibition, as demonstrated in flavone studies .

- Cell-based models : Human endothelial cells (HUVECs) for inflammation markers (e.g., NO production) or cancer cell lines (e.g., HepG2) for antiproliferative effects.

Protocol Note : Include positive controls (e.g., Y-27632 for Rho-kinase inhibition) and dose-response curves (1–100 µM).

Advanced: How can contradictory bioactivity data across experimental models be resolved?

Answer:

Discrepancies may arise from:

- Species-specific metabolism : Rodent vs. human cytochrome P450 isoforms.

- Tissue heterogeneity : Vascular vs. hepatic tissue responses.

Q. Validation Strategies :

- Orthogonal assays : Combine in vitro (e.g., kinase inhibition) and ex vivo (e.g., organotypic cultures) models.

- Metabolomic profiling : Use PCA and cluster analysis (as in transgenic plant studies) to identify confounding variables .

- Dose recalibration : Adjust concentrations based on protein binding and bioavailability differences.

Advanced: What enzymatic pathways inform biosynthesis or modification of this compound?

Answer:

Q. Experimental Design :

- Use LC-MS/MS to track intermediates in engineered systems .

- Apply CRISPR/Cas9 to knockout competing pathways (e.g., glycosyltransferases).

Advanced: What spectroscopic techniques resolve stereochemical uncertainties?

Answer:

- X-ray crystallography : Definitive determination of absolute configuration (if crystals are obtainable).

- NOESY NMR : Correlates spatial proximity of protons (e.g., hydroxy/isopropylamino groups) .

- Circular Dichroism (CD) : Detects chiral centers in the absence of crystals.

Case Study : Similar methods resolved configurations in carbazole derivatives .

Basic: What are the established synthetic routes for this compound?

Answer:

- O-Alkylation : React 4'-hydroxyflavone with epichlorohydrin, followed by isopropylamine nucleophilic opening.

- Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) groups to shield hydroxy moieties during synthesis.

Quality Control : Monitor intermediates via TLC and validate final product with FT-IR (C-O-C stretch at 1250 cm⁻¹).

Advanced: How to assess metabolic stability and biotransformation in mammalian systems?

Answer:

- Hepatocyte incubations : Use primary human hepatocytes with LC-MS/MS to identify phase I/II metabolites.

- Microsomal assays : Test CYP450 inhibition/induction using fluorogenic substrates.

- Stable isotope tracing : Label the propoxy chain with ¹³C to track degradation pathways.

Reference : Flavone metabolism in rice embryos used similar isotopic labeling .

Basic: What computational tools predict toxicity profiles?

Answer:

- QSAR models : Use tools like OECD QSAR Toolbox to estimate hepatotoxicity.

- DEREK Nexus : Flags structural alerts (e.g., genotoxic amines).

Validation : Cross-reference with in vitro cytotoxicity assays (e.g., HepG2 IC50).

Advanced: What strategies optimize bioavailability for in vivo studies?

Answer:

- Prodrug design : Esterify hydroxy groups to enhance membrane permeability.

- Nanoparticle encapsulation : Use PLGA nanoparticles for sustained release.

- Pharmacokinetic profiling : Conduct IV/PO studies in rodents with serial plasma LC-MS/MS sampling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.